rel-(3aR,6aR)-Methyl 2-benzylhexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate
Description
rel-(3aR,6aR)-Methyl 2-benzylhexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrrolidine scaffold. The stereochemistry (3aR,6aR) defines its relative configuration, with a benzyl substituent at position 2 and a methyl ester group at 3a. This compound is structurally related to intermediates in medicinal chemistry, particularly in kinase inhibitor synthesis (e.g., ).
Properties
IUPAC Name |
methyl (3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-19-15(18)16-9-5-8-14(16)11-17(12-16)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKYQTUJTMSPII-HOCLYGCPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CCC[C@H]1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801132078 | |
| Record name | Methyl (3aR,6aR)-hexahydro-2-(phenylmethyl)cyclopenta[c]pyrrole-3a(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874949-51-6 | |
| Record name | Methyl (3aR,6aR)-hexahydro-2-(phenylmethyl)cyclopenta[c]pyrrole-3a(1H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874949-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3aR,6aR)-hexahydro-2-(phenylmethyl)cyclopenta[c]pyrrole-3a(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Pyrrolidine Precursors
A common approach involves cyclization of functionalized pyrrolidine intermediates. For example:
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Starting Material : (3aR,7aS)-N-Boc-3a,4,7,7a-tetrahydroisoindole is oxidized to form diacetic acid derivatives, which undergo intramolecular cyclization in acetic anhydride with catalysts like tetrabutylammonium bromide (TBAB) at 135°C.
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Yield : 72–73% for analogous cyclopenta[c]pyrrole intermediates.
Reductive Amination
Introduction of the benzyl group is achieved via reductive amination:
Esterification and Protecting Group Manipulation
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Ester Formation : Methyl esterification is typically performed using methyl chloroformate or methanol under Mitsunobu conditions.
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Deprotection : Boc (tert-butyloxycarbonyl) groups are removed via hydrogenation (Pd/C, H₂) or acidic hydrolysis (HCl/MeOH).
Detailed Synthetic Protocols
Method 1: Multi-Step Synthesis from Tetrahydroisoindole
Steps :
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Oxidation : (3aR,7aS)-N-Boc-tetrahydroisoindole → (3R,4S)-N-Boc-pyrrolidinediacetic acid using KMnO₄/TBAB in acetone/water.
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Cyclization : TBAB-mediated cyclization in acetic anhydride at 135°C.
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Reductive Amination : Reaction with N-methylbenzylamine and STAB.
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Esterification : Methylation using dimethyl carbonate (DMC) and K₂CO₃.
Data :
| Step | Reagents | Temperature | Yield | Purity |
|---|---|---|---|---|
| 1 | KMnO₄, TBAB | 25°C | 85% | 98% |
| 2 | Ac₂O, TBAB | 135°C | 72% | 99% |
| 3 | STAB, MeOH | 25°C | 90% | 95% |
| 4 | DMC, K₂CO₃ | 60°C | 88% | 97% |
Method 2: Catalytic Hydrogenation
Optimization and Challenges
Stereochemical Control
Solvent and Catalyst Selection
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| 3.1 | High yield, purity | Multi-step, costly reagents | Pilot-scale |
| 3.2 | Mild conditions | Requires chiral starting material | Lab-scale |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylhexahydrocyclopenta[c]pyrrole-3a(1H)-methanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Neuropharmacology
The compound has been studied for its effects on neurotransmitter systems, particularly in the context of anxiety and depression. Research indicates that derivatives of this compound may modulate serotonin and dopamine receptors, making them candidates for developing antidepressants or anxiolytics.
Case Study: Serotonin Receptor Modulation
A study demonstrated that compounds structurally related to rel-(3aR,6aR)-Methyl 2-benzylhexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate exhibited selective binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .
Anticancer Research
Recent investigations have explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain types of cancer cells, providing a basis for further exploration as an anticancer agent.
Case Study: Cytotoxicity Assay
In vitro studies showed that the compound significantly reduced cell viability in breast cancer cell lines, with mechanisms involving the activation of apoptotic pathways .
Organic Synthesis
The unique chemical structure of this compound makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to serve as a building block for more complex molecules.
Table: Comparison of Synthetic Routes
Mechanism of Action
The mechanism by which rel-(3aR,6aR)-Methyl 2-benzylhexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Cyclopenta[c]pyrrole Derivatives
Key Observations :
- Substituent Effects : The benzyl group at position 2 (target compound) or 5 () influences lipophilicity and steric bulk, affecting solubility and receptor interactions. The tert-butyl ester () enhances stability compared to methyl esters but may reduce metabolic clearance .
- Stereochemical Sensitivity : The (3aR,6aR) configuration in the target compound and analogues (e.g., ) is critical for maintaining scaffold geometry, as seen in kinase inhibitor intermediates .
Physicochemical Properties
Table 2: Physicochemical Data
*Estimated using ChemDraw.
Key Trends :
- Methyl and tert-butyl esters exhibit moderate lipophilicity (LogP ~1.8–3.5), favoring membrane permeability.
- Chlorosulfonyl derivatives () are moisture-sensitive, requiring inert handling , unlike the target compound’s methyl ester.
Biological Activity
rel-(3aR,6aR)-Methyl 2-benzylhexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₆H₂₁NO₂
- Molecular Weight : 261.34 g/mol
- CAS Number : 1037367-40-0
- InChI Key : PRBRMGFBZIXOSR-ZFWWWQNUSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Calcium Channel Blocking Activity : This compound has been studied for its potential as a calcium channel blocker, which can influence neurotransmitter release and muscle contraction .
- Neuroprotective Effects : Some derivatives of cyclopenta[c]pyrroles have shown promise in neuroprotection, potentially mitigating the effects of neurodegenerative diseases .
Biological Activity Data
Case Studies and Research Findings
- Calcium Channel Blockade :
- Neuroprotection :
- Antinociceptive Activity :
Q & A
Q. How is the stereochemistry of rel-(3aR,6aR)-Methyl 2-benzylhexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate confirmed in synthetic products?
The stereochemistry is confirmed using X-ray crystallography to resolve the absolute configuration. For example, related bicyclic pyrrolidine derivatives have been analyzed in monoclinic systems (space group P2₁/n) with lattice parameters a = 13.2332 Å, b = 10.3574 Å, c = 15.0865 Å, and β = 111.53°, yielding R-values of 0.040 . NMR spectroscopy (¹H and ¹³C) further validates stereochemical assignments by correlating coupling constants and chemical shifts with predicted diastereomeric environments .
Q. What synthetic strategies are employed for constructing the bicyclic pyrrolidine core?
Cyclocondensation reactions are commonly used, such as refluxing amino-hydroxy precursors with aryl acids to form fused heterocycles . tert-Butoxycarbonyl (Boc) protection is critical for stabilizing reactive intermediates during ring closure, as seen in analogous octahydrocyclopenta[c]pyrrole syntheses . Optimization of reaction time, temperature, and stoichiometry minimizes side products like N-alkylation byproducts .
Advanced Research Questions
Q. How can researchers address discrepancies between experimental and computational spectroscopic data for this compound?
Discrepancies often arise from conformational flexibility or solvent effects in computational models. To resolve this:
- Validate computational methods (e.g., DFT) against high-resolution crystallographic data .
- Ensure experimental conditions (e.g., solvent polarity, temperature) match computational assumptions .
- Use dynamic NMR to probe conformational exchange processes that may obscure spectral assignments .
Q. What experimental design considerations are critical for studying the compound’s reactivity in catalytic systems?
- Substrate scope analysis : Test diverse electrophiles (e.g., benzyl halides, aryl boronic acids) to assess regioselectivity in cross-coupling reactions.
- Kinetic studies : Use in-situ FTIR or HPLC to track intermediate formation and identify rate-limiting steps .
- Steric and electronic effects : Introduce substituents on the benzyl group to evaluate their impact on reaction yields and stereochemical outcomes .
Q. How does the compound’s stereochemistry influence its biological or catalytic activity?
The (3aR,6aR) configuration imposes specific dihedral angles (e.g., 76.82° between naphthalene and phenyl rings) that affect binding to biological targets or transition-state stabilization in catalysis. Comparative studies with diastereomers reveal differences in:
- Enantioselectivity in asymmetric catalysis .
- Binding affinity to enzymes, as shown in analogs with modified bicyclic cores .
Methodological Challenges and Data Interpretation
Q. What are the limitations of crystallographic data in analyzing this compound’s solid-state behavior?
- Disorder in crystal packing : Weak C–H⋯O or C–H⋯π interactions may complicate refinement, requiring higher-resolution datasets (e.g., synchrotron X-ray) .
- Polymorphism : Multiple crystal forms can arise due to flexible substituents, necessitating differential scanning calorimetry (DSC) to identify stable polymorphs .
Q. How can researchers reconcile conflicting biological activity data across studies?
- Standardize assay conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell lines may alter bioavailability .
- Control for degradation : Use LC-MS to verify compound stability under experimental conditions, as organic matrices can degrade over time (e.g., 9-hour assays) .
Structural and Computational Analysis
Q. What computational tools are recommended for modeling the compound’s interactions with biomolecules?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes using crystallographic data as templates .
- MD simulations : GROMACS or AMBER can simulate conformational dynamics in solvated systems, identifying key residues for binding .
Q. How do substituents on the benzyl group affect the compound’s molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
